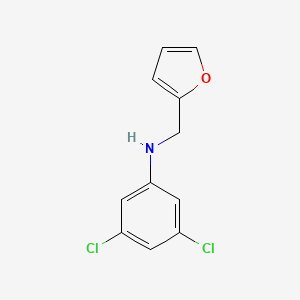

3,5-dichloro-N-(furan-2-ylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9Cl2NO |

|---|---|

Molecular Weight |

242.10 g/mol |

IUPAC Name |

3,5-dichloro-N-(furan-2-ylmethyl)aniline |

InChI |

InChI=1S/C11H9Cl2NO/c12-8-4-9(13)6-10(5-8)14-7-11-2-1-3-15-11/h1-6,14H,7H2 |

InChI Key |

XZZHLZHQAKHVFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dichloro N Furan 2 Ylmethyl Aniline and Analogues

General Synthetic Strategies for Aniline (B41778) N-Alkylation with Furan-2-ylmethyl Moieties

The N-alkylation of anilines with furan-2-ylmethyl groups is a primary method for synthesizing the target compound and its analogues. This can be achieved through several strategies, most notably via direct substitution reactions or reductive amination.

Reductive amination is a widely employed and efficient method. This two-step, one-pot process typically involves the initial reaction of an aniline with a furan-2-carboxaldehyde (furfural) to form a Schiff base (imine) intermediate. The subsequent in-situ reduction of this imine yields the desired N-alkylated aniline. This approach is advantageous as it often proceeds under mild conditions and can be catalyzed by a variety of reagents.

For instance, the reductive amination of furfural (B47365) with aniline has been explored using heterogeneous catalysts. One study reported the use of a bifunctional Iridium/silica-sulfonic acid (Ir/SiO2-SO3H) catalyst, which yielded N-(furan-2-ylmethyl)aniline, albeit in a modest 21% yield at room temperature in ethyl acetate mdpi.com. The use of ethyl acetate as a solvent was noted to potentially inhibit the formation of tertiary amine by-products mdpi.com.

Another key strategy is the direct N-alkylation of anilines using a furan-2-ylmethyl halide or another derivative with a suitable leaving group. This method follows a nucleophilic substitution mechanism where the nitrogen atom of the aniline attacks the electrophilic carbon of the furan-2-ylmethyl moiety. The reaction conditions for such substitutions, including the choice of base and solvent, are critical for achieving high yields and minimizing side reactions.

The "hydrogen borrowing" or "hydrogen autotransfer" methodology represents a more atom-economical approach for N-alkylation. In this process, an alcohol (furan-2-ylmethanol) is temporarily oxidized in situ to the corresponding aldehyde (furfural), which then undergoes reductive amination with the aniline. The hydrogen for the reduction step is provided by the initial alcohol substrate. This method is often catalyzed by transition metal complexes, such as those based on iridium or ruthenium.

Precursor Synthesis and Halogenation Regioselectivity

The synthesis of 3,5-dichloro-N-(furan-2-ylmethyl)aniline relies on the availability of the key precursor, 3,5-dichloroaniline (B42879). The specific substitution pattern of this building block is crucial for the final product's structure, necessitating regioselective halogenation strategies.

Several synthetic routes to 3,5-dichloroaniline have been established. A common laboratory and industrial method is the hydrogenation of 3,5-dichloronitrobenzene chemicalbook.comwikipedia.org. This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or iron in the presence of an acid quickcompany.in.

Another documented synthesis involves a multi-step process starting from 2,4-dichloroaniline google.com. This method includes the following sequence of reactions:

Bromination: 2,4-dichloroaniline is treated with bromine in an acidic medium (hydrochloric or sulfuric acid) to yield 2-bromo-4,6-dichloroaniline hydrochloride or sulfate.

Deamination-Bromination: The resulting 2-bromo-4,6-dichloroaniline derivative is then subjected to a deamination reaction using sodium nitrite in the presence of an alcohol like ethanol or isopropanol. This step removes the amino group and results in the formation of 3,5-dichlorobromobenzene.

Ammonolysis: Finally, 3,5-dichlorobromobenzene is converted to 3,5-dichloroaniline through a nucleophilic aromatic substitution reaction with ammonia water in the presence of a catalyst at elevated temperatures (130-180 °C) google.com.

A further method describes the preparation of 3,5-dichloroaniline starting from 2,3,5,6-tetrachloroaniline through dechlorination using a palladium/active charcoal catalyst under high pressure and temperature prepchem.com.

Achieving specific halogenation patterns on an aniline ring, such as the 3,5-dichloro substitution, requires careful control of the reaction conditions and reagents. The amino group of aniline is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. Therefore, direct chlorination of aniline typically yields a mixture of ortho- and para-chlorinated products, with the potential for polychlorination.

To achieve meta-directing effects and obtain products like 3,5-dichloroaniline, the directing influence of the amino group must be altered or overcome. One strategy involves the protonation of the amino group in a strongly acidic medium. The resulting anilinium ion is a meta-directing group, which can guide the incoming electrophile to the meta positions.

Modern synthetic methods offer more refined control over regioselectivity. For instance, the use of superacids like HF/SbF5 at low temperatures has been shown to achieve site-selective halogenation of anilines and anilides thieme-connect.com. Protonation of the nitrogen substituent in these superacidic media can lead to unexpected selectivity for the meta-product thieme-connect.com.

Organocatalysis also provides a pathway for regioselective halogenation. For example, secondary amines have been used as organocatalysts for the ortho-chlorination of anilines using sulfuryl chloride as the halogen source under mild conditions rsc.org. While this specific example targets the ortho position, it highlights the potential of catalyst design to control the regiochemical outcome of aniline halogenation.

Direct Synthesis of this compound

The direct synthesis of this compound can be effectively achieved through the reductive amination of 3,5-dichloroaniline with furfural. This approach benefits from the commercial availability of both starting materials.

The reductive amination process involves the formation of an imine intermediate from the condensation of 3,5-dichloroaniline and furfural, followed by its reduction. The reaction conditions can be tailored to favor the formation of the desired secondary amine.

A variety of reducing agents can be employed for the reduction of the imine. Common laboratory-scale reagents include sodium borohydride (NaBH4), sodium triacetoxyborohydride (NaBH(OAc)3), and catalytic hydrogenation. The choice of reducing agent can influence the reaction's chemoselectivity, particularly when other reducible functional groups are present.

The reaction is typically carried out in a suitable solvent, such as methanol, ethanol, or dichloromethane (B109758), at temperatures ranging from room temperature to reflux. The pH of the reaction mixture can also be a critical parameter, as the formation of the imine is often favored under slightly acidic conditions, while the reduction step may proceed more efficiently under neutral or slightly basic conditions.

Recent advancements in catalysis have introduced more efficient and environmentally friendly methods for reductive amination. Earth-abundant metal catalysts, such as those based on calcium, have gained attention as sustainable alternatives to precious metal catalysts.

A calcium-catalyzed hydrosilylation of imines has been reported as an effective method for the synthesis of amines rsc.org. This system, utilizing calcium triflimide (Ca(NTf2)2) and a silane reducing agent like phenylsilane (PhSiH3), has been successfully applied to the synthesis of a bioactive molecule from 2-furfural and 3,4-dichloroaniline, demonstrating its potential for the synthesis of the target compound, this compound rsc.org. The reaction proceeds under mild conditions, often at room temperature, and can be performed in a one-pot fashion where the imine is generated in situ rsc.org.

The optimization of such a catalytic system would involve screening various parameters, as summarized in the table below.

Table 1: Parameters for Optimization of Calcium-Catalyzed Reductive Amination

| Parameter | Variables to Consider | Rationale |

| Calcium Catalyst | Ca(NTf2)2, other calcium salts | The nature of the calcium salt can influence its catalytic activity. |

| Silane Reducing Agent | PhSiH3, (EtO)3SiH, other hydrosilanes | The reactivity and stability of the silane can affect the reaction rate and yield. |

| Solvent | THF, 2-MeTHF, toluene, solvent-free | The solvent can impact the solubility of reactants and the catalyst's performance. Solvent-free conditions offer a greener alternative. |

| Temperature | Room temperature to elevated temperatures | Optimizing the temperature can balance the reaction rate and minimize side reactions. |

| Reaction Time | Monitored by TLC or GC-MS | The reaction time should be sufficient for complete conversion without product degradation. |

The development of such catalytic systems is crucial for the efficient and selective synthesis of this compound and its analogues, offering pathways that are both high-yielding and adhere to the principles of green chemistry.

Yield Enhancement and Purity Considerations

The synthesis of this compound, often achieved through the reductive amination of furfural with 3,5-dichloroaniline, presents several challenges that can impact both the yield and purity of the final product. Key side reactions include the formation of secondary and tertiary amines, as well as the hydrogenation of the furan (B31954) ring.

To enhance yield, careful optimization of reaction parameters is crucial. The molar ratio of the reactants, particularly the ammonia-to-furfural ratio in related syntheses, has been shown to be a pivotal factor in determining product distribution. An excess of the amine component can suppress the formation of undesired byproducts. For instance, in the reductive amination of furfural, a high yield of 94.2% for furfurylamine was achieved by carefully controlling the ammonia to furfural ratio, which effectively inhibited the hydrogenation of the furan ring and the formation of secondary amines. rsc.org

Purification of N-aryl furan-2-ylmethanamines typically involves standard techniques such as column chromatography. For example, the purification of N-octylaniline products from a reaction mixture was successfully carried out using column chromatography with a diethyl ether and hexane solvent system. sdsu.edu The choice of eluent and stationary phase is critical for effectively separating the desired product from unreacted starting materials and byproducts.

Catalytic Approaches in the Synthesis of N-Furan-2-ylmethyl-Aniline Derivatives

Catalytic methods are at the forefront of synthesizing N-furan-2-ylmethyl-aniline derivatives due to their efficiency and selectivity. These approaches can be broadly categorized by the type of catalyst used and the nature of the C-N bond-forming reaction.

Transition Metal Catalysis in C-N Bond Formation

Transition metals play a central role in modern organic synthesis, facilitating a wide array of chemical transformations. nih.gov For the synthesis of N-aryl furan-2-ylmethanamines, two prominent catalytic strategies are reductive amination and cross-coupling reactions.

Reductive Amination: This one-pot synthesis is a robust approach for producing primary amines from carbonyl compounds. nih.gov The reaction involves the initial formation of an imine from the aniline and furfural, which is then hydrogenated in the presence of a metal catalyst. A variety of transition metals, including precious metals like Ruthenium, Palladium, and Rhodium, as well as more abundant non-precious metals like Cobalt and Nickel, have been successfully employed. nih.gov For example, a Ni₆AlOₓ catalyst demonstrated high efficiency in the reductive amination of 5-hydroxymethylfurfural with various amines, achieving yields in the range of 76-88%. nih.gov Similarly, cobalt nanoparticles have been shown to be effective and reusable catalysts for the reductive amination of furfural derivatives. rsc.org

The choice of catalyst support can also significantly influence the yield. The use of acidic or basic supports for the metal catalyst has been shown to affect the outcome of the reductive amination of furfural. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance of various functional groups, offering a significant improvement over harsher traditional methods. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired N-aryl amine. The efficiency of the Buchwald-Hartwig amination is often enhanced by the use of bulky, electron-rich phosphine ligands. youtube.com This methodology is applicable to the synthesis of a wide range of N,N-dimethylanilines from aryl triflates, demonstrating its versatility. organic-chemistry.org

The following table summarizes various catalytic systems used in the synthesis of related amine compounds, highlighting the catalyst, reaction type, and reported yields.

| Catalyst System | Reactants | Reaction Type | Yield (%) |

| Ni₆AlOₓ | 5-hydroxymethylfurfural, various amines | Reductive Amination | 76-88% nih.gov |

| Ru-MACHO-BH | Furfurals, anilines | Transfer Hydrogenative Reductive Amination | up to >99% |

| Graphene-co-shelled Cobalt Nanoparticles | Furfural, various amines | Reductive Amination | up to 99% rsc.org |

| Pd₂(dba)₃ / XPhos | Aryl triflates, dimethylamine | Buchwald-Hartwig Amination | up to 99% organic-chemistry.org |

Stoichiometric vs. Catalytic Methodologies

Historically, the synthesis of amines often relied on stoichiometric reagents. For instance, classical reductive amination procedures might employ reducing agents like sodium borohydride. While effective, these methods generate significant amounts of inorganic waste, which can be problematic for disposal.

Catalytic approaches, in contrast, offer a more atom-economical and environmentally benign alternative. A small amount of catalyst can facilitate a large number of transformations, minimizing waste. For example, catalytic transfer hydrogenation using a ruthenium complex and isopropyl alcohol as a hydrogen donor provides an environmentally favorable method for the reductive amination of furfurals with anilines.

Furthermore, catalytic systems, particularly those involving transition metals, often provide higher selectivity and functional group tolerance compared to their stoichiometric counterparts. The development of sophisticated ligands in reactions like the Buchwald-Hartwig amination allows for precise control over the reaction, enabling the synthesis of complex molecules that would be challenging to produce using older methods. youtube.com The move towards base metal catalysts, such as copper and nickel, in amination reactions further enhances the sustainability of these processes by replacing precious metals like palladium. acsgcipr.org

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the electronic environment of each nucleus can be mapped, providing clear evidence for the compound's atomic framework.

¹H NMR Spectral Analysis and Proton Environment Mapping

The ¹H NMR spectrum of 3,5-dichloro-N-(furan-2-ylmethyl)aniline provides detailed information about the number, type, and connectivity of protons within the molecule. The spectrum is characterized by distinct signals corresponding to the protons on the dichlorinated aniline (B41778) ring, the furan (B31954) ring, the methylene (B1212753) bridge, and the amine group.

The protons of the 3,5-dichlorophenyl group are expected to show a specific splitting pattern. The proton at the C4 position (para to the amino group) would appear as a triplet, while the two equivalent protons at the C2 and C6 positions (ortho to the amino group) would appear as a doublet. The furan moiety presents three distinct proton signals. The proton on the carbon adjacent to the oxygen atom typically resonates at the most downfield position among the furan protons. The remaining two furan protons will also show characteristic doublet of doublets splitting patterns due to their coupling with each other and with the adjacent proton.

A key indicator of the successful N-alkylation is the signal from the methylene (-CH₂-) bridge connecting the furan ring to the aniline nitrogen. This signal typically appears as a singlet or a doublet if coupled to the N-H proton. The N-H proton itself often appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound This table is predictive and based on analogous structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Furan H5 | ~7.3-7.4 | d |

| Aniline H2/H6 | ~6.6-6.7 | d |

| Aniline H4 | ~6.5-6.6 | t |

| Furan H3 | ~6.3-6.4 | dd |

| Furan H4 | ~6.2-6.3 | dd |

| Methylene (-CH₂-) | ~4.3-4.4 | s or d |

| Amine (N-H) | Broad, variable | br s |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Complementing the proton data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The spectrum for this compound would display signals for all 11 unique carbon atoms.

The carbon atoms of the furan ring typically appear in the range of δ 105-155 ppm. The carbon bonded to the two chlorine atoms (C3 and C5) on the aniline ring would be significantly deshielded, appearing downfield. The C1 carbon, bonded to the nitrogen, would also be found in the aromatic region, with its chemical shift influenced by the nitrogen substituent. The methylene bridge carbon provides a key signal in the aliphatic region, confirming the link between the two aromatic systems.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound This table is predictive and based on analogous structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Furan C2 (CH₂) | ~150-153 |

| Aniline C1 (N) | ~148-150 |

| Furan C5 | ~142-144 |

| Aniline C3/C5 (Cl) | ~134-136 |

| Aniline C2/C6 | ~113-115 |

| Aniline C4 | ~111-113 |

| Furan C3 | ~110-111 |

| Furan C4 | ~107-109 |

| Methylene (-CH₂-) | ~41-43 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would confirm the connectivity between adjacent protons on the furan ring and on the dichlorinated aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for each protonated carbon by linking the data from the ¹H and ¹³C NMR spectra. For instance, the methylene proton signal would show a correlation to the methylene carbon signal.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy provides a molecular fingerprint, identifying the functional groups present and offering clues about the molecule's conformation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. A key band would be the N-H stretching vibration of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹.

The C=C stretching vibrations of the aniline and furan rings would produce several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The strong C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-O-C stretching of the furan ring also gives a characteristic strong band, usually around 1010-1080 cm⁻¹.

Table 3: Predicted FT-IR Vibrational Frequencies and Assignments This table is predictive and based on analogous structures. Actual experimental values may vary.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3300 - 3500 | N-H stretch (secondary amine) |

| 3000 - 3100 | Aromatic C-H stretch |

| 2850 - 2960 | Aliphatic C-H stretch (-CH₂-) |

| 1550 - 1620 | Aromatic C=C ring stretch |

| 1450 - 1550 | Furan C=C ring stretch |

| 1250 - 1350 | C-N stretch |

| 1010 - 1080 | Furan C-O-C stretch |

| 600 - 800 | C-Cl stretch |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often give strong signals in Raman spectra.

For this compound, the symmetric stretching of the aromatic rings would be particularly Raman active. The C-Cl symmetric stretch would also be expected to produce a strong Raman signal. This technique is especially useful for confirming the presence of the symmetrically substituted dichlorophenyl ring. The detailed analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns. When this compound is subjected to electron ionization (EI), the molecular ion is expected to undergo characteristic fragmentation, primarily through the cleavage of the weakest bond.

Studies on analogous N-(2-furylmethyl)anilines indicate that the most prominent fragmentation pathway involves the dissociation of the C-N bond connecting the aniline and furfuryl moieties. researchgate.netresearchgate.net This cleavage results in two primary fragment ions. The tendency for the positive charge to reside on either fragment is influenced by the electronic nature of the substituents on the aniline ring. researchgate.netresearchgate.net

The major fragmentation pathways for this compound are proposed as follows:

Formation of the furfuryl cation: Cleavage of the C-N bond can lead to the formation of the furfuryl cation, [C₅H₅O]⁺, which would produce a strong signal at an m/z (mass-to-charge ratio) of 81. This ion is often the base peak in the mass spectra of N-(2-furylmethyl)anilines. researchgate.netresearchgate.net

Formation of the dichloroaniline radical cation: The complementary fragment, the 3,5-dichloroaniline (B42879) moiety, would form the ion [M - C₅H₅O]⁺•. researchgate.net This corresponds to the 3,5-dichlorophenylaminomethyl radical cation.

Molecular Ion: The intact molecular ion [M]⁺• would also be observed, confirming the molecular weight of the compound.

The relative abundance of these fragments provides structural confirmation. The presence of two chlorine atoms would also impart a characteristic isotopic pattern for chlorine-containing fragments, with the M+2 peak being approximately 65% of the M peak for a fragment containing two chlorine atoms.

Table 1: Predicted Mass Spectrometry Fragmentation Data

| Fragment Name | Proposed Structure/Formula | Predicted m/z | Notes |

|---|---|---|---|

| Furfuryl cation | [C₅H₅O]⁺ | 81 | Often the base peak in related structures. researchgate.netresearchgate.net |

| Dichloroaniline fragment | [C₇H₆Cl₂N]⁺ | 175 | Formed by cleavage of the C-N bond. |

Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Crystal Packing

While specific crystallographic data for this compound has not been detailed in the reviewed literature, the application of SC-XRD would yield critical structural insights. The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. nih.gov

The planarity of the furan and dichloroaniline rings.

The torsion angles defining the orientation of the furan ring relative to the aniline ring.

The precise C-Cl, C-N, C-O, and C-C bond lengths and angles.

Intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment (e.g., LC-MS/MS)

Chromatographic methods are indispensable for separating the target compound from impurities and for assessing its purity. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and selective method for the analysis of chlorinated anilines and related compounds. nih.govresearchgate.net

An LC-MS/MS method for this compound would involve a chromatographic separation on a reverse-phase column followed by detection using a mass spectrometer. nih.gov The mass spectrometer can be operated in multiple-reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and one or more specific product ions are monitored. researchgate.net This provides excellent selectivity and sensitivity, allowing for quantification even in complex matrices. nih.govnih.gov

Method development for similar aromatic amines often utilizes C18 or Phenyl-Hexyl columns with a mobile phase consisting of a gradient of water and an organic solvent like methanol or acetonitrile, often with a formic acid additive to improve ionization. semanticscholar.orgqub.ac.uk The optimization of mass spectrometry conditions, including ionization source parameters and collision energies, is crucial for achieving high sensitivity. nih.govqub.ac.uk The purity of a sample can be assessed by the presence of a single major peak at the expected retention time, with no significant co-eluting impurities detected by the mass spectrometer.

Table 3: Representative LC-MS/MS Parameters for Analysis of Related Aromatic Amines

| Parameter | Typical Conditions | Source |

|---|---|---|

| Chromatography | ||

| Column | Reverse-phase (e.g., C18, Phenyl-Hexyl) | nih.govqub.ac.uk |

| Mobile Phase A | Water with 0.1% Formic Acid | semanticscholar.org |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid | semanticscholar.org |

| Elution Mode | Gradient elution | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization Positive (ESI+) | semanticscholar.org |

| Acquisition Mode | Multiple-Reaction Monitoring (MRM) | researchgate.netnih.gov |

| Precursor Ion (Q1) | m/z 242 [M+H]⁺ | Inferred |

| Product Ions (Q3) | Transitions based on fragmentation (e.g., loss of furan-2-yl-methyl group) | Inferred from researchgate.netresearchgate.net |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Secondary Amine Functionality

The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it a key center for nucleophilic reactions and a site for oxidation-reduction chemistry.

The secondary amine in 3,5-dichloro-N-(furan-2-ylmethyl)aniline can readily act as a nucleophile, attacking electrophilic carbonyl carbons of carboxylic acid derivatives. This leads to nucleophilic acyl substitution, a fundamental reaction for forming amides. masterorganicchemistry.comlibretexts.org The general mechanism involves the nucleophilic addition of the amine to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of a leaving group to yield the final amide product. vanderbilt.edu

Common acylating agents that react with secondary amines include:

Acid Chlorides (R-COCl): These are highly reactive and react rapidly with amines, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. uomustansiriyah.edu.iq

Acid Anhydrides ((RCO)₂O): While slightly less reactive than acid chlorides, they are also effective for acylation, yielding an amide and a carboxylic acid. vanderbilt.edu

Esters (R-COOR'): This reaction, known as aminolysis, is typically slower and may require heat. It is a common method for amide synthesis. vanderbilt.edu

The reaction of this compound with an acid chloride, for instance, would produce a tertiary amide, as illustrated in the following general scheme:

Table 1: Representative Nucleophilic Acyl Substitution Reactions

| Acylating Agent | General Structure | Product Type |

|---|---|---|

| Acid Chloride | R-COCl | Tertiary Amide |

| Acid Anhydride (B1165640) | (RCO)₂O | Tertiary Amide |

The nitrogen atom in the aniline (B41778) moiety can exist in various oxidation states. While the amine is a reduced form, it can undergo oxidation to form different products. The oxidation of N-aryl amines can lead to complex mixtures, but specific reagents can yield distinct products. For instance, controlled oxidation can generate species like hydroxylamines or even more oxidized forms. rsc.orgnih.gov The oxidation of 2-substituted anilines using reagents like (diacetoxyiodo)benzene (PIFA) can generate electrophilic N-aryl nitrenoid intermediates, which can then undergo intramolecular reactions to form nitrogen-containing heterocycles. organic-chemistry.org

Conversely, while the secondary amine itself is not typically reduced further, related nitrogen functionalities on the aromatic ring, if present (e.g., a nitro group), could be reduced to the amine stage. The stability of arylhydroxylamines, which can be intermediates in both oxidation and reduction pathways, is often low, but they can sometimes be stabilized within metal coordination complexes. nih.govresearchgate.net

Aromatic Reactivity of the Dichlorinated Phenyl Ring

The reactivity of the benzene ring is heavily influenced by its substituents: the two chlorine atoms and the N-(furan-2-ylmethyl)amino group.

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org The outcome of such reactions on this compound is determined by the interplay of the electronic and steric effects of the substituents.

-N-(furan-2-ylmethyl)amino group: The secondary amino group is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. byjus.com

Chlorine atoms (-Cl): Halogens are deactivating groups due to their inductive electron withdrawal, yet they are ortho, para-directors because of their ability to donate a lone pair through resonance. wikipedia.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Relation to -NHR group | Relation to -Cl atoms | Predicted Reactivity |

|---|---|---|---|

| C2 | ortho | ortho to C3 | Activated |

| C4 | para | meta to both Cl | Highly Activated |

Typical electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium, to form an aryllithium intermediate. organic-chemistry.org This intermediate can then be trapped by various electrophiles.

The secondary amine functionality, particularly after conversion to a more effective DMG like an amide or a carbamate, can direct lithiation to the adjacent ortho positions (C2 and C6). wikipedia.orgscribd.com This provides a complementary method to SₑAr for functionalizing the aromatic ring, allowing for the introduction of a different set of functional groups with high regioselectivity. uwindsor.ca

Chemical Transformations of the Furan (B31954) Ring System

The furan ring is an electron-rich five-membered heterocycle that, while aromatic, is significantly more reactive than benzene. wikipedia.org It readily undergoes electrophilic substitution and can also participate in cycloaddition reactions.

Electrophilic substitution on a furan ring typically occurs at the C2 position. Since this position is already substituted in this compound, subsequent electrophilic attack on the furan ring would be directed to the C5 position. pharmaguideline.com Common electrophilic reactions for furan include nitration, sulfonation, and halogenation, which must often be carried out under milder conditions than for benzene to avoid polymerization or ring-opening. pharmaguideline.com

The furan ring can also act as a diene in Diels-Alder reactions with reactive dienophiles. Furthermore, the furan nucleus is susceptible to oxidative cleavage. Treatment with oxidizing agents like sodium hypochlorite or hydrogen peroxide can lead to ring-opened products. pharmaguideline.comnih.gov The stability of the furan ring is also sensitive to strong acids, which can cause polymerization or hydrolysis. pharmaguideline.com

Table 3: Summary of Furan Ring Reactivity

| Reaction Type | Reagents | Expected Outcome |

|---|---|---|

| Electrophilic Substitution | Mild nitrating/halogenating agents | Substitution at C5 position |

| Oxidation | NaOCl, H₂O₂ | Ring-opening |

| Reduction | Catalytic hydrogenation (e.g., H₂/Pd) | Saturation to tetrahydrofuran ring |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| (diacetoxyiodo)benzene (PIFA) |

| n-butyllithium |

| Nitric acid |

| Sulfuric acid |

| Sodium hypochlorite |

Electrophilic Substitution at Furan C2 and C5 Positions

The furan ring is a π-rich heterocycle with a higher electron density than benzene, rendering it significantly more reactive towards electrophiles. chemicalbook.com Electrophilic substitution on the furan moiety of this compound is predicted to occur preferentially at the C5 position. The C2 position is already substituted, and electrophilic attack at the alpha-positions (C2 and C5) is highly favored over attack at the beta-positions (C3 and C4). ksu.edu.sastudy.com

This preference is due to the superior stabilization of the cationic intermediate, often referred to as a sigma complex, formed during the reaction. quora.comquora.com Attack at the C5 position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the lone pair of the furan's oxygen atom. chemicalbook.comquora.com In contrast, attack at a beta-position (C3 or C4) results in an intermediate that is stabilized by only two resonance structures and lacks direct stabilization from the oxygen atom. quora.com

Given that the aniline ring is deactivated by the two chlorine substituents, the furan ring is the primary site for electrophilic aromatic substitution reactions. byjus.com Common electrophilic substitution reactions applicable to the furan ring in this molecule include nitration, halogenation, and acylation. ambeed.com For example, reaction with bromine under mild conditions would be expected to yield the 5-bromo-furan derivative. pearson.com

Table 1: Predicted Products of Electrophilic Substitution on this compound

| Reagent | Electrophile (E+) | Predicted Major Product |

| Br₂ in Dioxane | Br⁺ | 3,5-dichloro-N-((5-bromofuran-2-yl)methyl)aniline |

| HNO₃/CH₃COOH | NO₂⁺ | 3,5-dichloro-N-((5-nitrofuran-2-yl)methyl)aniline |

| (CH₃CO)₂O / SnCl₄ | CH₃CO⁺ | N-((5-acetylfuran-2-yl)methyl)-3,5-dichloroaniline |

Ring Opening Reactions and Derivatives (e.g., with N-nucleophiles)

The furan ring, while aromatic, is susceptible to ring-opening reactions under certain conditions, particularly in the presence of acids or nucleophiles. researchgate.netrsc.org For this compound, acidic conditions can protonate the furan oxygen, activating the ring for nucleophilic attack. This can lead to the formation of 1,4-dicarbonyl compounds. mdpi.comresearchgate.net

The reaction of aniline with furfural (B47365) in the presence of acid to form a dianil derivative is a classic example that proceeds through a proposed furan ring-opening mechanism. acs.orgdatapdf.com Similarly, the secondary amine within the this compound molecule or an external N-nucleophile could potentially attack the furan ring, leading to complex rearrangements and the formation of new derivatives. The synthesis of donor-acceptor Stenhouse adducts (DASAs) is a modern application of the nucleophilic ring opening of activated furans by secondary amines. researchgate.net This process, however, can be slow when using less reactive amines, such as dichlorinated anilines. researchgate.net

The general pathway involves the nucleophilic attack of an amine on the furan ring, often facilitated by an activating group or acidic catalysis, leading to the cleavage of one of the C-O bonds and the formation of a linear, open-chain intermediate. This intermediate can then cyclize to form different heterocyclic systems or be trapped as a stable acyclic product.

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comzbaqchem.com This allows the furan moiety in this compound to react with a variety of dienophiles to form oxanorbornene adducts, which are bicyclic ethers with significant ring strain. researchgate.net These reactions are a powerful tool for constructing complex polycyclic systems in a stereocontrolled manner.

The reaction involves the interaction of the 4π-electron system of the furan ring with the 2π-electron system of a dienophile, such as maleic anhydride or N-substituted maleimides. zbaqchem.comrsc.orgresearchgate.net The reaction typically yields a mixture of endo and exo diastereomers, with the ratio often depending on the reaction conditions. rsc.org Kinetic control often favors the endo product, while thermodynamic control can lead to the more stable exo product or retro-Diels-Alder reaction. mdpi.com

Both intermolecular and intramolecular Diels-Alder reactions are possible for furan derivatives. researchgate.netnih.gov For this compound, reaction with external dienophiles would lead to intermolecular adducts. Halogen substitution on reacting partners has been shown to influence the rate of these cycloadditions. acs.org

Table 2: Examples of Diels-Alder Reactions with the Furan Moiety

| Dienophile | Reaction Type | Expected Product Structure |

| Maleic Anhydride | [4+2] Cycloaddition | Oxanorbornene anhydride derivative |

| N-Phenylmaleimide | [4+2] Cycloaddition | Oxanorbornene imide derivative |

| Dimethyl acetylenedicarboxylate | [4+2] Cycloaddition | Oxanorbornadiene derivative |

Mechanistic Investigations of Synthesis and Derivatization Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Techniques such as kinetic studies, Hammett plots, and isotope effect studies provide deep insights into transition states and rate-determining steps.

Kinetic Studies and Hammett Plots

Kinetic studies can elucidate the mechanism of synthesis or derivatization reactions of this compound. By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, a rate law can be determined, which provides evidence for the sequence of steps in the reaction mechanism.

The Hammett equation, log(k/k₀) = ρσ, is a powerful tool in physical organic chemistry for studying the electronic effects of substituents on reaction rates. acs.org In the context of this compound, a Hammett study could be designed in several ways. For instance, one could study the reaction of various para-substituted anilines with 2-(chloromethyl)furan. A plot of the logarithm of the second-order rate constants (log k) against the Hammett substituent constant (σ) for each aniline would yield a straight line with a slope equal to the reaction constant (ρ). researchgate.netutmb.edu

The sign and magnitude of ρ provide valuable mechanistic information:

A negative ρ value indicates a buildup of positive charge in the transition state at the reaction center, suggesting the reaction is favored by electron-donating groups. nih.gov

A positive ρ value indicates a buildup of negative charge in the transition state, meaning the reaction is accelerated by electron-withdrawing groups. viu.ca

The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

For the synthesis of N-substituted anilines, a negative ρ value is typically observed, consistent with the nucleophilic attack of the aniline nitrogen on an electrophilic carbon center. utmb.edu

Table 3: Hypothetical Hammett Data for the Synthesis of Substituted N-(furan-2-ylmethyl)anilines

| Substituent (X) on Aniline | σ_p | Rate Constant (k) (M⁻¹s⁻¹) | log(k/k_H) |

| -OCH₃ | -0.27 | 0.085 | 0.85 |

| -CH₃ | -0.17 | 0.032 | 0.43 |

| -H | 0.00 | 0.012 | 0.00 |

| -Cl | 0.23 | 0.003 | -0.60 |

| -NO₂ | 0.78 | 0.0001 | -2.08 |

Isotope Effect Studies for Rate-Determining Steps

Kinetic isotope effects (KIEs) are a sensitive probe for investigating reaction mechanisms, particularly for identifying rate-determining steps. icm.edu.pl A KIE is observed when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen ¹H by deuterium ²H), resulting in a change in the reaction rate. libretexts.org

Primary KIE: A significant KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org

Secondary KIE: A smaller KIE (kH/kD ≈ 1) is observed when the isotopic substitution is at a position not directly involved in bond cleavage but where hybridization changes occur at the transition state.

For reactions involving this compound, KIEs can provide definitive mechanistic evidence. For example, in an electrophilic bromination at the C5 position of the furan ring, the mechanism could proceed via two steps: initial attack of the electrophile to form a sigma complex, followed by deprotonation to restore aromaticity.

To determine which step is rate-limiting, one could compare the rate of bromination of the normal compound with that of its C5-deuterated analogue.

If deprotonation is the rate-determining step, a large primary KIE (kH/kD > 2) would be expected.

If the initial electrophilic attack is rate-determining, the C-H (or C-D) bond is not broken in this step, and only a small secondary KIE (kH/kD ≈ 1) would be observed. nih.gov

Such studies are invaluable for building a complete picture of the reaction coordinate and the nature of the transition state. nih.gov

Synthesis and Exploration of 3,5 Dichloro N Furan 2 Ylmethyl Aniline Derivatives and Analogues

Systemic Modification of the Aniline (B41778) Moiety

Alterations in Halogen Substitution Pattern (e.g., Monochloro, Fluoro derivatives)

The number and nature of halogen substituents on the aniline ring significantly impact the molecule's lipophilicity, metabolic stability, and binding interactions. Researchers have explored the synthesis of various halogenated analogues of N-(furan-2-ylmethyl)aniline to investigate these effects.

Key findings in this area include the preparation of monochlorinated and fluorinated derivatives. For instance, the synthesis of 2-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline and 3-Fluoro-N-(furan-2-ylmethyl)aniline has been reported. bldpharm.comglpbio.com These syntheses typically involve the reductive amination of the corresponding substituted aniline with furfural (B47365), followed by reduction of the resulting imine. The choice of starting aniline dictates the final halogen substitution pattern.

| Compound Name | Aniline Precursor | Halogen Substitution | Reference |

| 2-Chloro-N-[(5-methylfuran-2-yl)methyl]aniline | 2-Chloroaniline | Monochloro | bldpharm.com |

| 3-Fluoro-N-(furan-2-ylmethyl)aniline | 3-Fluoroaniline | Monofluoro | glpbio.com |

| 3-Chloro-N-(furan-2-ylmethyl)-4-methylaniline | 3-Chloro-4-methylaniline | Monochloro, Methyl | evitachem.com |

These studies demonstrate the feasibility of accessing a range of halogenated analogues, providing a platform for fine-tuning the properties of the parent compound.

Introduction of Other Electron-Donating or Electron-Withdrawing Groups

The electronic nature of the aniline ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl or alkoxy groups, increase the electron density of the aromatic ring and can enhance its reactivity towards electrophilic substitution. chemistrysteps.com Conversely, EWGs, like nitro or cyano groups, decrease the ring's electron density. chemistrysteps.com

The synthesis of derivatives bearing such groups can be achieved by starting with appropriately substituted anilines. For example, the synthesis of 2-Ethyl-N-(furan-2-ylmethyl)aniline incorporates an electron-donating ethyl group. bldpharm.com The introduction of a methylthio group, as in N-(Furan-2-ylmethyl)-2-(methylthio)aniline, provides another example of modulating the electronic properties of the aniline moiety. chemsrc.com

| Substituent Type | Example Compound | Effect on Aniline Ring |

| Electron-Donating | 2-Ethyl-N-(furan-2-ylmethyl)aniline | Increased electron density |

| Electron-Donating | N-(Furan-2-ylmethyl)-2-(methylthio)aniline | Increased electron density |

The strategic placement of these groups can influence the molecule's conformation, basicity of the nitrogen atom, and potential for hydrogen bonding, all of which are critical for its interaction with biological targets.

Aniline Ring Expansion or Contraction (e.g., into other aromatic amines)

While less common, the modification of the core aromatic amine structure through ring expansion or contraction represents an advanced strategy for generating novel analogues. Ring contraction methodologies can be employed to create carbocycles with smaller ring sizes from a larger parent ring, often involving rearrangement reactions. rsc.orgresearchgate.net For instance, enzymatic methods have been explored for the contraction of the benzene ring in aniline substrates to yield 4-cyclopentene-1,3-dione structures under mild conditions. nih.gov

Conversely, ring expansion strategies could potentially be used to synthesize larger aromatic amine systems. These types of transformations are powerful tools in organic synthesis for accessing unique chemical space and structurally intriguing carbocycles. rsc.orgresearchgate.net Although specific examples of ring expansion or contraction applied directly to 3,5-dichloro-N-(furan-2-ylmethyl)aniline are not prevalent in the literature, the general principles of these reactions suggest a potential, albeit challenging, route for creating structurally diverse analogues. Such modifications would dramatically alter the shape and size of the molecule, potentially leading to novel biological activities.

Functionalization and Diversification of the Furan (B31954) Ring

The furan ring is another key site for structural modification, offering multiple positions for the introduction of various functional groups.

Substitutions at Various Furan Ring Positions (e.g., 5-methylfuran-2-ylmethyl)

Substitution on the furan ring can influence the molecule's metabolic stability and its interaction with biological targets. The synthesis of 3,5-dichloro-N-[(5-methylfuran-2-yl)methyl]aniline is a prime example of this strategy. chemicalbook.com The introduction of a methyl group at the 5-position of the furan ring can alter the compound's lipophilicity and steric profile. The synthesis of such derivatives typically starts from the corresponding substituted furfural. For instance, 5-methylfurfural can be reductively aminated with 3,5-dichloroaniline (B42879) to yield the desired product.

| Furan Starting Material | Resulting Furan Moiety | Example Compound | Reference |

| 5-Methylfurfural | 5-Methylfuran-2-ylmethyl | 3,5-dichloro-N-[(5-methylfuran-2-yl)methyl]aniline | chemicalbook.com |

Further diversification could involve the introduction of other alkyl or functional groups at the 3, 4, or 5-positions of the furan ring, drawing from the extensive chemistry of furan functionalization. uliege.be

Heteroatom Replacement within the Furan Ring (e.g., thiophene analogues)

The replacement of the oxygen atom in the furan ring with another heteroatom, such as sulfur to form a thiophene analogue, is a common bioisosteric replacement strategy in medicinal chemistry. Thiophene rings can alter the electronic distribution, metabolic profile, and binding interactions of a molecule compared to its furan counterpart.

The synthesis of thiophene analogues of this compound would involve the use of a thiophene-based starting material, such as 2-thiophenemethylamine or 2-thiophenecarboxaldehyde. General synthetic routes for creating N-(thien-2-ylmethyl)aniline structures have been described, often involving the coupling of a thiophene derivative with an aniline. researchgate.net For example, the synthesis of N-(thiophen-2-yl) nicotinamide derivatives showcases the construction of molecules containing both thiophene and another heterocyclic amine. mdpi.com These established methods provide a clear pathway for the synthesis of the corresponding thiophene analogues of the target compound.

| Original Moiety | Bioisosteric Replacement | Resulting Analogue (Hypothetical) |

| Furan | Thiophene | 3,5-dichloro-N-(thiophen-2-ylmethyl)aniline |

This approach allows for a subtle yet significant modification of the molecule's core structure, potentially leading to improved properties.

Advanced Research Methodologies and Future Directions

High-Throughput Synthesis and Screening in Derivative Libraries

High-Throughput Screening (HTS) is a cornerstone of modern chemical research, enabling the rapid assessment of large numbers of compounds. For a molecule like 3,5-dichloro-N-(furan-2-ylmethyl)aniline, HTS is instrumental in exploring its chemical space by creating and evaluating extensive derivative libraries.

The process begins with the creation of a compound library, a collection of structurally related molecules. These libraries are designed to maximize structural diversity and drug-like properties. ku.edu Commercial and academic HTS collections often contain hundreds of thousands of small organic molecules. ku.edustanford.edu The design of these libraries frequently adheres to established principles like Lipinski's "Rule of Five" to enhance the probability of identifying compounds with favorable pharmacokinetic profiles. ku.eduthermofisher.com

For this compound, a derivative library would be synthesized by systematically modifying its core structure. Variations could be introduced at several points:

Aniline (B41778) Ring: Introducing different substituents or altering the position of the existing chlorine atoms.

Furan (B31954) Ring: Modifying the furan moiety or replacing it with other heterocycles.

Methylene (B1212753) Bridge: Altering the linker between the aniline and furan rings.

These libraries are often prepared in microplate formats, allowing for automated, parallel synthesis and subsequent screening. stanford.edu The screening process itself involves testing the library against specific biological targets or for desired physicochemical properties. The goal is to identify "hits"—compounds that exhibit a desired activity or property—which can then be selected for further optimization. thermofisher.com

| Library Type | Description | Key Characteristics | Relevance to this compound |

|---|---|---|---|

| Diversity-Oriented Libraries | Collections of structurally diverse compounds designed to cover a broad chemical space. stanford.edu | High scaffold diversity, varied functional groups. ku.edu | Exploring a wide range of biological activities by creating diverse analogs. |

| Target-Focused Libraries | Compounds designed and synthesized to interact with a specific biological target or target family (e.g., kinases). stanford.edu | Structural motifs known to bind to the target class. | Developing potent and selective modulators if a specific target is identified. |

| Fragment Libraries | Collections of low-molecular-weight compounds ("fragments") used in fragment-based drug discovery. | Adherence to the "Rule of Three", lower complexity. | Identifying small molecular fragments that bind to a target, which can then be grown or linked to develop leads. |

Flow Chemistry Applications for Efficient Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. In a flow system, reagents are continuously pumped through a network of tubes and reactors, where the reaction occurs. acs.org This technology offers significant advantages for the synthesis of N-substituted anilines, including enhanced safety, improved efficiency, and greater scalability. researchgate.net

The key benefits of flow chemistry include superior control over reaction parameters such as temperature, pressure, and residence time. researchgate.netnih.gov The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling rapid and uniform heating or cooling. nih.gov This precise control can lead to higher yields, improved selectivity, and the suppression of side reactions.

For the synthesis of this compound, which typically involves the reductive amination of an aldehyde (furfural) with an amine (3,5-dichloroaniline), flow chemistry offers several advantages:

Safety: Handling hazardous reagents or intermediates is safer as only small quantities are present in the reactor at any given time. nih.gov

Efficiency: Reactions can often be performed at higher temperatures and pressures than in batch reactors, significantly reducing reaction times. nih.gov

Automation: Flow systems are readily automated, allowing for continuous production with minimal manual intervention. acs.org

Scalability: Scaling up production is achieved by running the system for longer periods or by using multiple reactors in parallel, bypassing the challenges often associated with scaling up batch reactions. researchgate.net

A study on the reductive amination of furfural (B47365) (FF) with aniline reported the synthesis of N-(furan-2-ylmethyl)aniline using a bifunctional catalyst in a continuous flow system. mdpi.com This approach demonstrates the feasibility of applying flow chemistry to this class of reactions, potentially offering a more efficient route to this compound and its derivatives.

Green Chemistry Principles in the Synthesis of N-Substituted Anilines

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.ma The synthesis of N-substituted anilines can be made more environmentally friendly by applying these principles. nih.govtandfonline.com

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. tandfonline.com

Use of Safer Solvents: Minimizing the use of hazardous solvents and exploring greener alternatives like water or bio-based solvents. imist.ma

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. tandfonline.com

Waste Prevention: Preventing waste is preferable to treating or cleaning it up after it has been created. imist.ma

One approach to a greener synthesis of substituted anilines involves using isatoic anhydride (B1165640) as a starting material, which allows for reactions to be carried out efficiently at room temperature. nih.gov Another example describes a multi-step synthesis of N-phenylmaleimides from substituted anilines that highlights several green chemistry principles, including the use of safer chemicals and waste reduction. tandfonline.com For instance, replacing hazardous solvents like dichloromethane (B109758) with more benign alternatives like aqueous media can significantly improve the environmental profile of a synthesis. imist.ma

| Green Chemistry Principle | Conventional Approach Issue | Greener Alternative | Example in Aniline Synthesis |

|---|---|---|---|

| Waste Prevention | Use of protecting groups and multi-step reactions generate significant waste. | Developing one-pot or catalyst- and additive-free reactions. beilstein-journals.org | A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported. beilstein-journals.org |

| Safer Solvents | Use of toxic and volatile organic solvents like dichloromethane or pyridine. imist.ma | Using water, ethanol, or performing solvent-free reactions. | Bromination of acetanilide (B955) carried out in an aqueous medium to avoid chlorinated solvents. imist.ma |

| Energy Efficiency | Reactions requiring high temperatures and prolonged heating. | Using catalysts that enable reactions at room temperature or employing alternative energy sources like microwaves. | Development of efficient room-temperature synthesis methods for substituted anilines. nih.gov |

| Catalysis | Use of stoichiometric reagents that are consumed in the reaction. | Employing catalytic reagents that can be used in small amounts and recycled. | Use of zinc dust as a catalyst in the acetylation of aniline, avoiding less atom-economical reagents. imist.ma |

Data-Driven Discovery and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. mdpi.com These data-driven approaches can accelerate the discovery and design of new molecules by learning from vast amounts of chemical data. mdpi.com

In the context of this compound, machine learning models can be employed for several purposes:

Predicting Properties: ML models can be trained to predict the biological activity, toxicity, or physicochemical properties of novel derivatives without the need for their synthesis and testing. This allows for the in silico screening of vast virtual libraries to prioritize candidates for synthesis.

Generative Models: Advanced ML techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can design entirely new molecules with desired property profiles. By providing the model with a target set of properties, it can generate novel structures related to this compound that are optimized for a specific application.

Reaction Prediction: Machine learning can predict the outcomes of chemical reactions, helping chemists to identify the most promising synthetic routes and reaction conditions. mdpi.com

The development of these models relies on large, high-quality datasets of chemical structures and their associated properties. As more experimental data is generated, these models can be continuously refined to improve their predictive accuracy. nih.gov

Application of Retrosynthetic Analysis Software for Novel Routes

Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. Computer-Aided Synthesis Planning (CASP) software automates this process, using sophisticated algorithms and extensive reaction databases to propose viable synthetic pathways. nih.gov

Software platforms like SYNTHIA™ and SynRoute utilize databases containing millions of reactions and expert-coded chemical rules to navigate the complex landscape of synthetic possibilities. acs.orgsigmaaldrich.comyoutube.com When a target molecule like this compound is input, the software works backward, identifying potential precursors and the reactions needed to form them.

The key features of modern retrosynthesis software include:

Customizable Searches: Users can set various parameters, such as a preference for commercially available starting materials, maximum number of steps, or the exclusion of certain reaction types or reagents. sigmaaldrich.com

Novelty and Feasibility: The software can identify both established and novel synthetic routes, often providing a score to rank pathways based on their predicted viability or cost-effectiveness. youtube.com

Integration with Databases: These tools can link proposed starting materials directly to supplier catalogs, providing real-time pricing and availability information. sigmaaldrich.com

By leveraging this technology, chemists can quickly evaluate numerous potential synthetic strategies, saving significant time and resources compared to manual literature searches. sigmaaldrich.com This can uncover more efficient, cost-effective, or innovative routes for the synthesis of this compound and its analogs.

Q & A

Q. What are the established synthetic routes for 3,5-dichloro-N-(furan-2-ylmethyl)aniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- N-Alkylation of 3,5-dichloroaniline with furfuryl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the target compound.

- Critical factors : Temperature control (exothermic reactions may lead to side products like dimerization) and stoichiometric ratios. Excess furfuryl bromide can lead to over-alkylation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Yield optimization often requires monitoring by TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized for validation?

Methodological Answer:

- X-ray crystallography (if crystalline) provides definitive bond-length and angle data. Programs like SHELXL refine structures using diffraction data .

- Spectroscopic methods :

- ¹H/¹³C NMR (CDCl₃ or DMSO-d₆): Key signals include aromatic protons (δ 6.8–7.5 ppm), furan protons (δ 6.3–6.5 ppm), and NH (δ ~5.5 ppm, broad).

- FT-IR : Confirm N-H stretch (~3350 cm⁻¹) and C-Cl stretches (750–550 cm⁻¹).

- High-resolution mass spectrometry (HRMS) validates molecular weight (calc. for C₁₁H₁₀Cl₂N₂O: 272.02 g/mol).

- Cross-referencing with databases like the Cambridge Structural Database (CSD) ensures consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

Methodological Answer:

- Dynamic effects : Rotameric interconversion of the furan-methyl group may cause signal splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can slow rotation and simplify spectra.

- Solvent effects : Polar solvents like DMSO may stabilize specific conformers. Compare spectra in CDCl₃ vs. DMSO-d₆.

- DFT calculations : Predict NMR chemical shifts using software like Gaussian to match experimental data and identify dominant conformers .

Q. What experimental strategies are recommended for studying the compound’s environmental fate in soil systems?

Methodological Answer:

- Soil column studies : Simulate leaching under controlled pumping speeds. Monitor adsorption coefficients (Kd) using HPLC-MS to quantify residual compound in different soil layers.

- Parameters : pH (affects protonation of the aniline group), organic carbon content (influences binding), and microbial activity (biodegradation pathways).

- Isotopic labeling : Use ¹⁴C-labeled analogs to track mineralization rates via scintillation counting .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems (e.g., cross-coupling reactions)?

Methodological Answer:

- DFT/Molecular docking : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Transition state analysis : Identify steric hindrance from the furan group using software like GAMESS .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots from reaction rate studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.